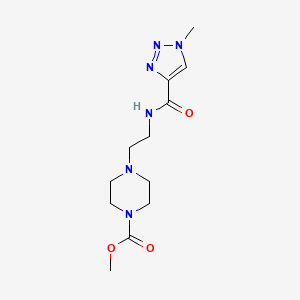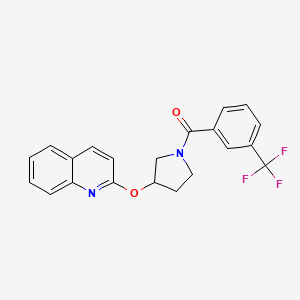
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, have been reported to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous physiological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound could have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Quinolin-2-yloxy intermediate
Reagents: Quinoline, Sodium Hydride, Alkyl Halide
Conditions: The quinoline is treated with sodium hydride in anhydrous conditions to generate the quinolin-2-yloxy anion, which then undergoes alkylation with an appropriate alkyl halide to form the quinolin-2-yloxy intermediate.
Step 2: Formation of Pyrrolidin-1-yl intermediate
Reagents: Pyrrolidine, Benzyl Chloride
Conditions: Pyrrolidine is reacted with benzyl chloride to form the pyrrolidin-1-yl intermediate under reflux conditions.
Step 3: Coupling reaction
Reagents: Quinolin-2-yloxy intermediate, Pyrrolidin-1-yl intermediate
Conditions: The two intermediates are coupled using a suitable coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)methanone.
Step 4: Introduction of 3-(Trifluoromethyl)phenyl group
Reagents: 3-(Trifluoromethyl)phenylboronic acid, Palladium catalyst
Conditions: A Suzuki coupling reaction is carried out between the quinolin-2-yloxy pyrrolidin-1-yl methanone and 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involve large-scale batch reactions with optimization of reaction parameters to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to various oxidation products.
Reduction: Reduction reactions can occur, especially at the carbonyl group, converting it to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can take place at the quinolin-2-yloxy or 3-(trifluoromethyl)phenyl groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, Nucleophiles like amines or alkoxides
Major Products Formed
Oxidation of the pyrrolidine ring can form hydroxylated derivatives.
Reduction of the carbonyl group yields alcohol derivatives.
Substitution reactions lead to various substituted quinolin-2-yloxy or 3-(trifluoromethyl)phenyl analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Utilized as a ligand in transition metal catalysis for organic transformations.
Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Molecular Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Potential application in designing inhibitors for specific enzymes.
Medicine
Drug Development: Investigated for its pharmacological properties in developing new therapeutic agents.
Diagnostics: Employed in the synthesis of diagnostic agents for medical imaging.
Industry
Materials Science: Explored in the development of advanced materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Quinolin-2-yloxy)pyrrolidinone derivatives
Trifluoromethylbenzamide derivatives
Quinolin-2-yloxy-phenylmethanones
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties, influencing reactivity and biological activity.
The combination of quinolin-2-yloxy and pyrrolidin-1-yl groups provides a distinctive structure that may offer specific advantages in binding affinity and selectivity in biological systems.
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone stands out due to its structural complexity and potential versatility in various research and industrial applications. Its synthesis, chemical behavior, and applications make it a compound of significant interest across multiple fields.
Eigenschaften
IUPAC Name |
(3-quinolin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-3-5-15(12-16)20(27)26-11-10-17(13-26)28-19-9-8-14-4-1-2-7-18(14)25-19/h1-9,12,17H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIASADDIGDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)
![methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2901571.png)


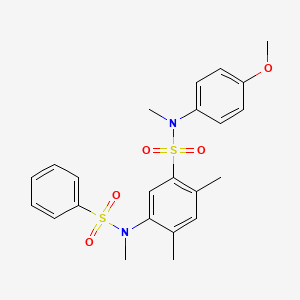
![7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one](/img/structure/B2901579.png)
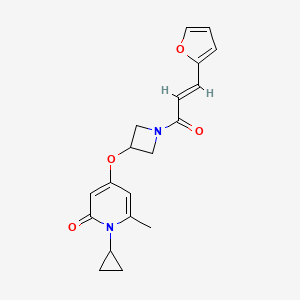
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B2901583.png)
![3-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2901586.png)
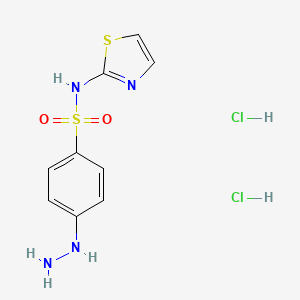
![3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901588.png)
![5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901589.png)
